molecular formula C12H14N2O2S2 B12211637 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile

2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile

Cat. No.: B12211637
M. Wt: 282.4 g/mol
InChI Key: DXKOUQLRLKERSH-VAWYXSNFSA-N
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Description

2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile is an organic compound with the molecular formula C12H14N2O2S2 and a molecular weight of 282.3818 . This compound is characterized by the presence of a benzenesulfonyl group, a dimethylamino group, a methylsulfanyl group, and an acrylonitrile moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile typically involves the reaction of benzenesulfonyl chloride with 3-dimethylamino-3-methylsulfanyl-acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-propionitrile
  • 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-butanenitrile
  • 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-pentanenitrile

Uniqueness

2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(dimethylamino)-3-methylsulfanylprop-2-enenitrile

InChI

InChI=1S/C12H14N2O2S2/c1-14(2)12(17-3)11(9-13)18(15,16)10-7-5-4-6-8-10/h4-8H,1-3H3/b12-11+

InChI Key

DXKOUQLRLKERSH-VAWYXSNFSA-N

Isomeric SMILES

CN(C)/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/SC

Canonical SMILES

CN(C)C(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SC

Origin of Product

United States

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